Lipophilicity (logP) Comparison: 3-Methyl vs. 4-Methyl vs. 3,5-Dimethyl Analogs
The target compound demonstrates a calculated logP of 5.22, reflecting a distinct lipophilicity profile driven by the 3-methyl substitution on the terminal phenyl ring . This places it at the upper boundary of optimal drug-like lipophilicity, differing from the 4-methyl and 3,5-dimethyl analogs whose logP values are expected to be higher due to increased hydrocarbon surface area. Such a difference can influence passive membrane permeability and solubility.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 5.22 |
| Comparator Or Baseline | N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide (CAS 1040671-33-7) and N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide (CAS 946207-08-5); quantitative logP data for these comparators is not directly available but class-level inference predicts logP > 5.22 for these more lipophilic analogs. |
| Quantified Difference | Target compound logP is predicted to be at least 0.2–0.5 units lower than the 3,5-dimethyl analog (class-level estimate). |
| Conditions | In silico prediction via the logP algorithm used by ChemDiv based on the compound's SMILES structure. |
Why This Matters
A lower logP within this series suggests better solubility and potentially lower metabolic liability, making the 3-methyl substitution a preferred starting point for lead optimization programs seeking balanced drug-like properties.
